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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Silicon Carbide
(SiC) based detectors for radiation detection in high-intensity fields. The superior material

properties of SiC, particularly the 4H-SiC polytype, make it an excellent candidate for

applications in harsh environments where conventional silicon detectors fall short. This

document outlines the fundamental properties of 4H-SiC, details the fabrication and

characterization of SiC Schottky Barrier Diodes (SBDs), and provides protocols for their use in

detecting various types of radiation.

Introduction to SiC for Radiation Detection
Silicon Carbide is a wide bandgap semiconductor renowned for its exceptional physical and

electrical properties, making it highly suitable for radiation detection in extreme environments.

[1][2] The 4H-SiC polytype is generally preferred for radiation detector applications due to its

larger bandgap and higher charge carrier mobility compared to other polytypes.[1][2]

The key advantages of 4H-SiC for radiation detection include:

Wide Bandgap (3.26 eV): This leads to very low leakage currents, enabling low-noise

operation even at elevated temperatures.[2]

High Thermal Conductivity (up to 4.9 W/cm-K): Allows for efficient heat dissipation, which is

critical in high-intensity radiation fields.[2][3]
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High Radiation Hardness: SiC can withstand significantly higher radiation doses before

performance degradation compared to silicon, due to its high atomic displacement energy.[4]

High Breakdown Electric Field (~2-3 MV/cm): This allows for the application of high bias

voltages, leading to efficient charge collection.

These properties make SiC detectors ideal for applications in nuclear reactor monitoring, high-

energy physics experiments, medical dosimetry, and homeland security.[4][5]

Material Properties and Detector Performance
The performance of a SiC radiation detector is intrinsically linked to the material properties of

the 4H-SiC epitaxial layer.

Key Material Properties of 4H-SiC
Property Value

Significance for Radiation
Detection

Bandgap Energy 3.26 eV
Low leakage current, high-

temperature operation.[2]

Atomic Displacement Energy 22 eV (C), 35 eV (Si) High radiation hardness.[1]

Electron Mobility ~900 cm²/Vs
Efficient charge transport and

collection.[6]

Saturated Electron Velocity 2 x 10⁷ cm/s Fast signal response.[6]

Thermal Conductivity 3.0 - 4.9 W/cm-K
Excellent heat dissipation in

high-flux environments.[3]

Breakdown Electric Field 2-3 MV/cm
Ability to apply high bias for full

depletion.

Performance of 4H-SiC Detectors
The following table summarizes the typical performance characteristics of 4H-SiC Schottky

Barrier Diode (SBD) detectors for various types of radiation.
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Radiation Type
Energy
Resolution
(FWHM)

Charge
Collection
Efficiency
(CCE)

Operating
Temperature

Reference

Alpha Particles

(5.48 MeV)
0.29% > 95%

Room

Temperature
[1]

Thermal

Neutrons
2.24% -

Room

Temperature
[1]

X-rays (22 keV) 1.47 keV -
Room

Temperature
[1]

Gamma-rays

(59.6 keV)
2.1% -

Room

Temperature
[1][7]

14 MeV

Neutrons
- - Up to 500°C [3]

Experimental Protocols
This section provides detailed protocols for the fabrication, electrical characterization, and

radiation detection measurements using 4H-SiC SBDs.

Protocol for Fabrication of 4H-SiC Schottky Barrier
Diodes
This protocol outlines the key steps for fabricating a Ni/4H-SiC SBD detector.

Materials and Equipment:

N-type 4H-SiC epitaxial wafer with a low-doped epilayer (10¹⁴ - 10¹⁵ cm⁻³) on a highly doped

substrate.

Standard cleaning solvents (Acetone, Isopropanol, Deionized water).

Metal deposition system (e.g., thermal evaporator or sputter coater).
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Nickel (Ni) and Titanium (Ti)/Nickel (Ni)/Gold (Au) targets/pellets.

Photolithography equipment (photoresist, mask aligner, developer).

Rapid Thermal Annealing (RTA) system.

Procedure:

Substrate Cleaning:

Perform a standard RCA clean or a piranha etch to remove organic and metallic

contaminants from the wafer surface.

Rinse thoroughly with deionized water and dry with nitrogen gas.

Ohmic Contact Formation (Backside):

Deposit a metal stack, typically Ti/Ni/Au, on the highly doped substrate side of the wafer

using a thermal evaporator or sputter coater.

Perform rapid thermal annealing (RTA) at high temperatures (e.g., 950-1050°C) in an inert

atmosphere (e.g., Argon) to form a good ohmic contact.

Schottky Contact Formation (Front side):

Use photolithography to define the active area for the Schottky contact on the epitaxial

layer side.

Deposit a thin layer of Nickel (Ni) through the patterned photoresist using thermal

evaporation or sputtering. The thickness is typically around 100 nm.[8]

Perform a lift-off process by dissolving the photoresist in a suitable solvent (e.g., acetone)

to leave the patterned Ni Schottky contacts.

Diagram of a 4H-SiC Schottky Barrier Diode:
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Caption: A schematic cross-section of a 4H-SiC Schottky barrier diode radiation detector.

Protocol for Electrical Characterization
Electrical characterization is crucial to determine the quality of the fabricated detectors before

radiation testing.

Equipment:

Probe station with micro-manipulators.

Semiconductor device analyzer or separate I-V and C-V meters.

Temperature-controlled chuck.
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Procedure:

Current-Voltage (I-V) Measurements:

Place the detector on the chuck of the probe station and make contact to the Schottky and

ohmic contacts using the probes.

Measure the current as a function of the applied voltage in both forward and reverse bias

at room temperature.

From the forward bias I-V curve, extract the ideality factor and the Schottky barrier height.

The reverse bias I-V curve provides the leakage current of the detector, which should be

as low as possible for good detector performance.[7]

Capacitance-Voltage (C-V) Measurements:

Measure the capacitance of the detector as a function of the reverse bias voltage at a high

frequency (e.g., 1 MHz).

Plot 1/C² versus the applied voltage (Mott-Schottky plot).

From the slope of the linear region of the Mott-Schottky plot, determine the net doping

concentration of the epitaxial layer.[4] The intercept with the voltage axis gives the built-in

potential.

Workflow for Electrical Characterization:
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Caption: Workflow for the electrical characterization of SiC detectors.

Protocol for Radiation Detection Measurements
This protocol describes the general procedure for testing the performance of a SiC detector

with a radioactive source.

Equipment:

Vacuum chamber.

Radioactive source (e.g., ²⁴¹Am for alpha particles, ²⁵²Cf for neutrons).

Low-noise preamplifier.
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Shaping amplifier.

Multi-channel analyzer (MCA).

High-voltage power supply.

Oscilloscope.

Procedure:

Experimental Setup:

Mount the SiC detector inside the vacuum chamber.

Place the radioactive source at a fixed distance from the detector.

Connect the detector to the preamplifier, which is then connected to the shaping amplifier

and the MCA.

Apply the reverse bias voltage to the detector using the high-voltage power supply.

Data Acquisition:

Evacuate the chamber to minimize energy loss of the particles in the air.

Apply a reverse bias to the detector. The optimal bias is typically where the charge

collection efficiency (CCE) saturates.[4]

Acquire the energy spectrum of the incident radiation using the MCA for a sufficient

amount of time to obtain good statistics.

Data Analysis:

Calibrate the energy spectrum using known energy peaks from the radioactive source.

Determine the energy resolution (FWHM) of the detector for the characteristic peaks.

Calculate the Charge Collection Efficiency (CCE) by comparing the measured peak

position to the known energy of the incident particles.
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Signal Processing Chain for Radiation Detection:
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Caption: A typical signal processing chain for a SiC radiation detector.

Applications in High-Intensity Fields
The robustness of SiC detectors makes them particularly well-suited for applications in high-

intensity radiation fields.

Nuclear Reactor Monitoring: SiC detectors can operate at the high temperatures and intense

neutron and gamma fluxes present in nuclear reactor cores for real-time monitoring of

reactor power and fuel burnup.[5]

High-Energy Physics: Their radiation hardness is essential for tracking and calorimetry in

future particle accelerators where radiation levels will be extremely high.
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Medical Applications: In radiation therapy, especially with high dose rate techniques like

FLASH radiotherapy, SiC detectors can provide accurate real-time dosimetry.

Homeland Security: The ability to operate in harsh environments and reliably detect neutrons

and gamma rays is crucial for devices used in the search for and identification of nuclear

materials.

Conclusion
Silicon Carbide radiation detectors, particularly those based on the 4H-SiC polytype, offer a

compelling solution for radiation detection in high-intensity fields and harsh environments. Their

superior material properties translate into excellent performance characteristics, including low

noise, high-temperature operation, and exceptional radiation hardness. The protocols provided

in these application notes offer a foundational guide for researchers and professionals to

fabricate, characterize, and utilize SiC detectors for a wide range of demanding applications.

Further research and development in SiC crystal growth and device fabrication will continue to

enhance the capabilities of these promising detectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Using SiC in High-
Intensity Radiation Detection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#using-sic-for-radiation-detection-in-high-
intensity-fields]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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